molecular formula C14H12BrClN4O B10944165 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole

Cat. No.: B10944165
M. Wt: 367.63 g/mol
InChI Key: YRYZENVNRQQJEW-UHFFFAOYSA-N
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Description

2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring can be brominated using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with a carboxylic acid derivative, often under dehydrating conditions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can occur at the oxadiazole ring, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might lead to the formation of pyrazole-3-carboxylic acid derivatives, while reduction could yield pyrazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be investigated for similar properties, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in the treatment of various diseases.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole would depend on its specific biological activity. Generally, oxadiazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, they might inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-methylbenzyl)-1,3,4-oxadiazole
  • 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-ethylbenzyl)-1,3,4-oxadiazole

Uniqueness

Compared to similar compounds, 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-(3-chlorobenzyl)-1,3,4-oxadiazole might exhibit unique properties due to the presence of both bromine and chlorine atoms. These halogens can influence the compound’s reactivity, biological activity, and overall stability, making it a compound of interest for further research.

Properties

Molecular Formula

C14H12BrClN4O

Molecular Weight

367.63 g/mol

IUPAC Name

2-(4-bromo-1,5-dimethylpyrazol-3-yl)-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H12BrClN4O/c1-8-12(15)13(19-20(8)2)14-18-17-11(21-14)7-9-4-3-5-10(16)6-9/h3-6H,7H2,1-2H3

InChI Key

YRYZENVNRQQJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(O2)CC3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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